Pimelic Acid-d4 CAS number and molecular weight
Pimelic Acid-d4 CAS number and molecular weight
An In-depth Technical Guide to Pimelic Acid-d4
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on Pimelic Acid-d4, including its chemical and physical properties, its role in biochemical pathways, and detailed experimental protocols for its application as an internal standard in quantitative analysis.
Data Presentation
Pimelic Acid-d4 is the deuterated form of Pimelic acid, an organic compound involved in the biosynthesis of the amino acid lysine.[1][2] Its primary application in research is as a stable isotope-labeled internal standard for mass spectrometry-based quantification of unlabeled Pimelic acid in various biological and chemical samples.
Chemical and Physical Properties
The following table summarizes the key quantitative data for Pimelic Acid-d4. Properties for the unlabeled analogue, Pimelic acid, are provided for reference, as the physical characteristics are expected to be nearly identical.
| Property | Value | Source(s) for Pimelic Acid (unlabeled) |
| CAS Number | 19031-56-2 | N/A |
| Molecular Formula | C₇H₈D₄O₄ | N/A |
| Molecular Weight | 164.19 g/mol | N/A |
| Synonyms | Heptanedioic-2,2,6,6-d4 acid, 1,5-Pentanedicarboxylic-1,1,5,5-d4 acid | N/A |
| Appearance | White to Off-White Solid | [3][4] |
| Melting Point | 103-106 °C | [2][5][6] |
| Boiling Point | 212 °C at 10 mmHg | [7] |
| Water Solubility | 50,000 mg/L at 20 °C | [4][6] |
| pKa₁ | 4.51 at 25 °C | [4] |
| pKa₂ | 5.58 at 25 °C | [2] |
Experimental Protocols
The most common application for Pimelic Acid-d4 is as an internal standard (IS) for the accurate quantification of endogenous Pimelic acid in biological matrices (e.g., plasma, urine, cell lysates) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby providing reliable normalization.
Methodology: Quantification of Pimelic Acid in Human Plasma by LC-MS/MS
This protocol describes a standard procedure for sample preparation and analysis.
1. Materials and Reagents:
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Pimelic Acid-d4 (Internal Standard)
-
Pimelic Acid (Analyte Standard)
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Human Plasma (K₂EDTA)
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Acetonitrile (ACN), LC-MS Grade
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Methanol (MeOH), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Deionized Water, 18 MΩ·cm or higher
2. Preparation of Standard and Internal Standard Stock Solutions:
-
Pimelic Acid Stock (1 mg/mL): Accurately weigh 10 mg of Pimelic acid and dissolve in 10 mL of Methanol.
-
Pimelic Acid-d4 IS Stock (1 mg/mL): Accurately weigh 1 mg of Pimelic Acid-d4 and dissolve in 1 mL of Methanol.
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Working Solutions: Prepare serial dilutions of the Pimelic Acid stock solution in a 50:50 Methanol:Water mixture to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL). Prepare a working Internal Standard solution by diluting the IS stock to a final concentration of 100 ng/mL in Methanol.
3. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the 100 ng/mL Pimelic Acid-d4 working IS solution to each tube (except for blank matrix samples used to check for interference).
-
Vortex briefly to mix.
-
Add 200 µL of cold Acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
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Analysis Mode: Multiple Reaction Monitoring (MRM)
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MRM Transitions (example):
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Pimelic Acid: Q1: 159.1 m/z → Q3: 115.1 m/z
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Pimelic Acid-d4: Q1: 163.1 m/z → Q3: 119.1 m/z
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) by infusing standard solutions.
-
5. Data Processing and Quantification:
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Integrate the peak areas for both the analyte (Pimelic Acid) and the internal standard (Pimelic Acid-d4) MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.
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Determine the concentration of Pimelic acid in the unknown samples by interpolating their PAR values from the calibration curve.
Mandatory Visualization
Biochemical Pathway
Pimelic acid derivatives are key intermediates in the Diaminopimelic Acid (DAP) pathway, which is essential for lysine biosynthesis in most bacteria.[8][9][10] Understanding this pathway is crucial for research in antibacterial drug development.
Experimental Workflow
The following diagram illustrates the logical flow of the quantitative analysis protocol described above, from sample receipt to final data output.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pimelic acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pimelic acid | 111-16-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum [mdpi.com]
- 10. Molecular evolution of the lysine biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
